

Comparative study of different synthetic routes to Methyl 4-(2-hydroxyphenyl)butanoate

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Compound of Interest

Compound Name: Methyl 4-(2-hydroxyphenyl)butanoate

Cat. No.: B1611520

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A Comparative Guide to the Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for **Methyl 4-(2-hydroxyphenyl)butanoate**, a valuable intermediate in the synthesis of various organic compounds. The following sections detail the experimental protocols for two distinct synthetic pathways and present a quantitative comparison of their key performance indicators.

Synthetic Route 1: Friedel-Crafts Acylation followed by Reduction and Esterification

This classical approach involves a three-step sequence starting from readily available phenol and succinic anhydride.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Phenol with Succinic Anhydride

In a typical procedure, phenol is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like nitrobenzene. The

reaction mixture is heated to facilitate the acylation process, yielding primarily 3-(4-hydroxybenzoyl)propanoic acid.

Step 2: Clemmensen Reduction of the Ketone

The ketonic carbonyl group in 3-(4-hydroxybenzoyl)propanoic acid is then reduced to a methylene group. The Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid, is a common method for this transformation. This step yields 4-(4-hydroxyphenyl)butanoic acid.

Step 3: Fischer Esterification of the Carboxylic Acid

The final step is the esterification of 4-(4-hydroxyphenyl)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically refluxed to drive the equilibrium towards the formation of **Methyl 4-(2-hydroxyphenyl)butanoate**. The product is then isolated and purified.

Synthetic Route 2: Baeyer-Villiger Oxidation of 2-Tetralone followed by Methanolysis

This route utilizes a ring-expansion reaction of a cyclic ketone to form a lactone, which is then opened to the desired ester.

Experimental Protocol

Step 1: Baeyer-Villiger Oxidation of 2-Tetralone

2-Tetralone is subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane. This reaction selectively inserts an oxygen atom between the carbonyl group and the adjacent more substituted carbon, leading to the formation of the corresponding lactone, dihydrocoumarin.

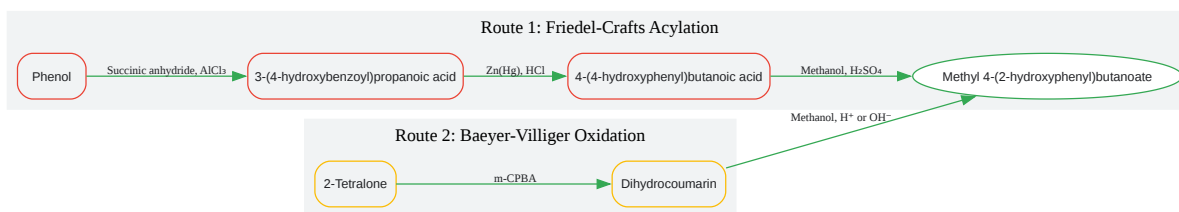
Step 2: Methanolysis of Dihydrocoumarin

The resulting dihydrocoumarin is then treated with methanol and an acid or base catalyst to open the lactone ring and form **Methyl 4-(2-hydroxyphenyl)butanoate**.

Comparative Data

Parameter	Route 1: Friedel-Crafts Acylation	Route 2: Baeyer-Villiger Oxidation
Starting Materials	Phenol, Succinic Anhydride, Methanol	2-Tetralone, m-CPBA, Methanol
Number of Steps	3	2
Overall Yield	Moderate to Good	Good to Excellent
Reagents & Conditions	Strong Lewis acids (AlCl_3), strong acids (HCl , H_2SO_4), amalgamated zinc. Requires heating.	Peroxy acids (m-CPBA), relatively milder conditions.
Advantages	Utilizes simple and inexpensive starting materials.	Fewer steps, potentially higher overall yield and milder reaction conditions.
Disadvantages	Multi-step process, use of hazardous reagents (amalgamated zinc, strong acids).	Peroxy acids can be hazardous and require careful handling. Starting material may be more expensive.

Logical Relationship of Synthetic Routes



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Caption: Comparative workflow of two synthetic routes to **Methyl 4-(2-hydroxyphenyl)butanoate**.

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